1-Methylquinolinium iodide chemical properties
1-Methylquinolinium iodide chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methylquinolinium Iodide
Executive Summary
1-Methylquinolinium iodide is a quaternary ammonium salt derived from quinoline. As a member of the N-heterocyclic cation family, its permanent positive charge and electron-deficient aromatic system bestow upon it unique chemical properties that are of significant interest in organic synthesis, materials science, and photochemistry. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, structural characterization, reactivity, and applications. The methodologies and interpretations presented herein are grounded in established chemical principles to provide researchers with a reliable and practical resource for utilizing this compound in a laboratory setting.
Physicochemical Properties
1-Methylquinolinium iodide (CAS No. 3947-76-0) is an organic salt that typically presents as a solid crystalline material. The quaternization of the nitrogen atom in the quinoline ring system by a methyl group results in a delocalized positive charge across the aromatic structure, which is balanced by the iodide counter-anion. This ionic nature is a primary determinant of its physical properties.
Core Attributes
A summary of the fundamental physicochemical properties of 1-Methylquinolinium iodide is provided in Table 1.
| Property | Value | Source(s) |
| Chemical Name | 1-Methylquinolinium iodide | [1] |
| Synonyms | N-Methylquinolinium iodide; Quinoline methiodide | [1][2] |
| CAS Number | 3947-76-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀IN | [3][5] |
| Molecular Weight | 271.10 g/mol | [2][3][4] |
| Appearance | Solid | |
| Melting Point | 133 °C |
Solubility Profile
The ionic character of 1-Methylquinolinium iodide governs its solubility. It is generally soluble in polar solvents that can effectively solvate both the quinolinium cation and the iodide anion. Its solubility in non-polar organic solvents is limited. A qualitative solubility profile is presented in Table 2.
Causality: Polar protic solvents like water and ethanol can solvate the iodide anion through hydrogen bonding and the cation through ion-dipole interactions. Polar aprotic solvents like DMSO and DMF are also effective due to their high dielectric constants and ability to stabilize ions.[6][7] Non-polar solvents lack the ability to overcome the lattice energy of the ionic solid, resulting in poor solubility.
| Solvent | Polarity | Qualitative Solubility |
| Water | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble |
| Toluene | Non-polar | Insoluble |
| Hexane | Non-polar | Insoluble |
Synthesis and Purification
The synthesis of 1-Methylquinolinium iodide is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, the nitrogen atom of quinoline) with an alkyl halide (methyl iodide).[8] This Sₙ2 reaction is typically straightforward and high-yielding.
Diagram 1: Synthesis Pathway of 1-Methylquinolinium Iodide
Caption: Sₙ2 synthesis of 1-Methylquinolinium iodide from quinoline and methyl iodide.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product, which is sparingly soluble in many reaction solvents at cooler temperatures, and subsequent characterization as outlined in Section 3.0.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline (e.g., 10 mmol, 1.29 g).
-
Solvent Addition: Add an appropriate solvent such as acetonitrile or ethyl acetate (25 mL).[9] Stir the mixture under a nitrogen atmosphere to ensure inert conditions.
-
Reagent Addition: Add methyl iodide (e.g., 11 mmol, 1.56 g, 1.1 equivalents) dropwise to the stirring solution at room temperature (20-25 °C).[9]
-
Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting amine. The reaction is typically exothermic, so slow addition is recommended for larger-scale reactions.
-
-
Reaction: Stir the mixture at room temperature for 3-6 hours.[9] The reaction progress can be monitored by the precipitation of the solid product from the solution.
-
Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. The expected yield is typically above 70%.[9]
Spectroscopic and Structural Characterization
A multi-technique approach is required for the unambiguous structural confirmation of 1-Methylquinolinium iodide. The combination of NMR, mass spectrometry, and IR spectroscopy provides a complete picture of the molecule's connectivity and functional groups.
Diagram 2: Workflow for Structural Characterization
Caption: Integrated workflow for the structural elucidation of 1-Methylquinolinium iodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the 1-methylquinolinium cation in solution.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region and a singlet for the N-methyl group. The positive charge on the nitrogen atom strongly deshields adjacent protons (H-2, H-8), shifting their resonances significantly downfield.[11][12] A representative assignment of chemical shifts is provided in Table 3.
-
¹³C NMR Spectroscopy: The carbon spectrum shows signals for all 10 carbons in the quinolinium ring and one for the methyl group. Carbons adjacent to the quaternary nitrogen (C-2, C-8a) are shifted downfield.[13][14][15]
Table 3: Representative NMR Spectral Data for 1-Methylquinolinium Cation (Note: Chemical shifts (δ) are in ppm. Actual values may vary based on solvent and concentration. Assignments are based on established principles of NMR spectroscopy for N-heterocyclic compounds.)
| Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~4.7 (s, 3H) | ~48 |
| H-2 / C-2 | ~9.3 (d) | ~149 |
| H-3 / C-3 | ~8.1 (d) | ~122 |
| H-4 / C-4 | ~8.3 (dd) | ~137 |
| H-5 / C-5 | ~8.0 (d) | ~130 |
| H-6 / C-6 | ~7.8 (t) | ~129 |
| H-7 / C-7 | ~8.2 (t) | ~135 |
| H-8 / C-8 | ~8.5 (d) | ~130 |
| C-4a | - | ~129 |
| C-8a | - | ~138 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this ionic compound. The analysis will show a prominent peak for the 1-methylquinolinium cation in positive ion mode.
-
Expected m/z: C₁₀H₁₀N⁺
-
Calculated Monoisotopic Mass: 144.0813 g/mol [16]
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
-
~1400-1300 cm⁻¹: C-H bending of the methyl group.
-
Below 900 cm⁻¹: C-H out-of-plane bending ("aromatic fingerprint").
X-Ray Crystallography
Chemical Reactivity and Mechanistic Insights
The quaternization of the nitrogen atom renders the quinolinium ring system highly electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.
Nucleophilic Addition and Dearomatization
The most significant reactivity pathway for N-alkylquinolinium salts is nucleophilic addition, which results in the dearomatization of the heterocyclic ring.[7][10]
-
Regioselectivity: Nucleophilic attack typically occurs at the C-2 or C-4 positions, which are the most electron-deficient due to the influence of the adjacent quaternary nitrogen.
-
Morita-Baylis-Hillman (MBH) Reaction: 1-Methylquinolinium iodide can act as an electrophile in the MBH reaction. In the presence of a catalyst like DBU, it reacts with activated alkenes to afford α-(1,2-dihydroquinolin-2-yl)vinyl derivatives, demonstrating regioselective addition at the C-2 position.[10][13]
-
Other Nucleophiles: It can react with a variety of other nucleophiles, including organometallics and enamines, to generate functionalized dihydroquinoline scaffolds, which are valuable motifs in medicinal chemistry.
Key Applications
The unique electronic and photophysical properties of 1-Methylquinolinium iodide and related salts make them valuable in several scientific domains.
-
Photocatalysis: 1-Methylquinolinium iodide has been demonstrated to be an effective photocatalyst for the degradation of phenolic pollutants under UV irradiation.[2] Its energetic excited states and favorable redox potentials enable it to participate in a Type I photooxidation mechanism.[2]
-
Organic Synthesis: As discussed, it is a valuable precursor for the synthesis of substituted 1,2-dihydroquinolines and other complex heterocyclic systems.[10]
-
Materials Science: The broader class of quinolinium salts is explored for applications in organic electronics, such as organic semiconductors and dye-sensitized solar cells, due to their conductive and photophysical properties.
-
Biological Probes: The inherent fluorescence of some quinolinium derivatives makes them useful as fluorescent tags for biological imaging.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 1-Methylquinolinium iodide.
Hazard Identification
Based on available safety data for this compound class, 1-Methylquinolinium iodide should be handled as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] The compound may be sensitive to light and moisture. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methylquinolinium iodide is a versatile chemical compound whose properties are dictated by its ionic and electron-deficient aromatic structure. Its straightforward synthesis via the Menshutkin reaction makes it readily accessible for a variety of applications. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control, while its predictable reactivity as an electrophile allows for the regioselective synthesis of complex heterocyclic molecules. With applications spanning from organic synthesis to photocatalysis, 1-Methylquinolinium iodide remains a compound of significant interest to the scientific community. Adherence to proper safety and handling protocols is essential for its use in a research environment.
References
-
LookChem. (n.d.). Cas 3947-76-0, 1-METHYLQUINOLINIUM IODIDE. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-METHYLQUINOLINIUM IODIDE, 95% Purity, C10H10IN, 1 gram. Retrieved from [Link]
- Pareek, A., & Kalek, M. (2022). Regioselective Dearomatization of N-Alkylquinolinium and Pyridinium Salts under Morita-Baylis-Hillman Conditions.
-
Natural Micron Pharm Tech. (n.d.). 5-Amino-1-Methylquinolinium Iodide(NNMTi). Retrieved from [Link]
- Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Mokiner. (2025). 5-Amino-1-methylquinolinium Chloride. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
- Ziółek, M., et al. (2006). Molecular structure of 8-hydroxy-1-methylquinolinium iodide hydrate in crystal and solution. Journal of Molecular Structure, 791(1-3), 106-110.
- Kalek, M., & Pareek, A. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv.
- Reddy, T. R., et al. (2017). Regio- and Diastereoselective Three-Component Reactions via Trapping of Ammonium Ylides with N-Alkylquinolinium Salts: Synthesis of Multisubstituted Tetra- and Dihydroquinoline Derivatives. Organic Letters, 19(18), 4888-4891.
- Kalek, M., & Pareek, A. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. Research Square.
-
MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylquinolinium. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 5-Amino-1-methylquinolinium iodide ≥98% (HPLC).
-
ResearchGate. (2017). C13 NMR spectrum analysis of a compound containing Iodine moieties?. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
-
GSRS. (n.d.). 8-HYDROXY-1-METHYLQUINOLIN-1-IUM IODIDE. Retrieved from [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. 1-METHYLQUINOLINIUM IODIDE(3947-76-0) 1H NMR [m.chemicalbook.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. PhotochemCAD | 1,1'-Diethyl-4,4'-carbocyanine iodide [photochemcad.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. compoundchem.com [compoundchem.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. 溶剂混溶性表 [sigmaaldrich.com]
- 16. Research Portal [iro.uiowa.edu]
- 17. spectrabase.com [spectrabase.com]
